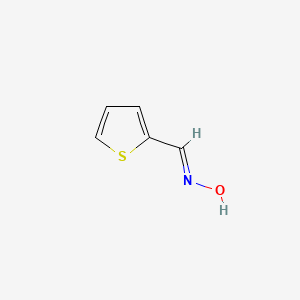

Thiophene-2-carbaldehyde oxime

Overview

Description

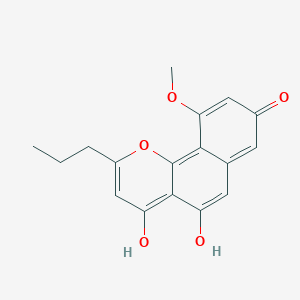

Thiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The oxime functional group is characterized by the presence of a hydroxylamine group attached to a carbon atom of an aldehyde or ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Thiophene-2-carbaldehyde oxime (OXM) is primarily used as a corrosion inhibitor for aluminum alloy in an acidic medium . Its primary target is the aluminum alloy AA2024-T3, which is commonly used in aerospace, automotive, marine, and chemical applications due to its high strength/weight ratio and low cost .

Mode of Action

The compound interacts with the aluminum alloy surface, forming a protective layer that prevents corrosion . This interaction is facilitated by the compound’s reactivity, which is described by various global and local descriptors such as EHOMO, ELUMO, energy gap, electronegativity, hardness, and frontier molecular orbital repartitions .

Pharmacokinetics

Its effectiveness as a corrosion inhibitor increases with concentration, achieving maximum values of 940% and 96% at 10-3 M .

Result of Action

The primary result of this compound’s action is the formation of a protective layer on the aluminum alloy surface, which significantly reduces corrosion . The compound acts as a mixed-type inhibitor, and its adsorption obeys the Al Awady, Flory-Huggins, and Temkin isotherms .

Action Environment

The action of this compound is influenced by the environmental conditions. It is particularly effective in an acidic medium, where it protects aluminum alloy from corrosion . The compound’s efficacy may vary depending on the concentration and the specific conditions of the environment .

Biochemical Analysis

Biochemical Properties

Thiophene-2-carbaldehyde oxime plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves the formation of stable complexes between the compound and the enzyme, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it has been reported to alter gene expression patterns, leading to changes in the production of various proteins and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of normal metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound may inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its biological effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interactions with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carbaldehyde oxime can be synthesized through the reaction of thiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an aqueous medium and involves the formation of an oxime via an addition-elimination mechanism .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with controlled temperature and pH to facilitate the formation of the oxime.

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Thiophene-2-carbaldehyde oxime has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.

Comparison with Similar Compounds

Thiophene-2-carbaldehyde oxime can be compared with other thiophene derivatives such as:

Thiophene-2-carboxaldehyde: Similar structure but lacks the oxime group.

Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an aldehyde or oxime group.

Thiophene-2-amine: Contains an amine group instead of an oxime group.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the oxime functional group, which imparts distinct chemical and biological properties.

Properties

CAS No. |

29683-84-9 |

|---|---|

Molecular Formula |

C5H5NOS |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

(NZ)-N-(thiophen-2-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C5H5NOS/c7-6-4-5-2-1-3-8-5/h1-4,7H/b6-4- |

InChI Key |

GASLBPLHYRZLLT-XQRVVYSFSA-N |

SMILES |

C1=CSC(=C1)C=NO |

Isomeric SMILES |

C1=CSC(=C1)/C=N\O |

Canonical SMILES |

C1=CSC(=C1)C=NO |

Pictograms |

Irritant |

Synonyms |

thiophene-2-aldoxime |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiophene-2-carbaldehyde oxime interact with aluminum alloy surfaces to inhibit corrosion?

A1: this compound (OXM) acts as a mixed-type corrosion inhibitor for AA2024-T3 aluminum alloy in hydrochloric acid solutions []. The molecule adsorbs onto the aluminum surface, forming a protective barrier layer that hinders the corrosive attack of the acid []. This adsorption process is driven by the interaction of the molecule's electron-rich sites with the aluminum surface []. These electron-rich sites, identified through DFT calculations, include the nitrogen and oxygen atoms in the oxime group, as well as the π-electrons in the thiophene ring [].

Q2: What computational chemistry techniques were used to study this compound's inhibition properties, and what insights were gained?

A2: Researchers utilized Density Functional Theory (DFT) calculations with the B3LYP functional to investigate the electronic properties and reactivity of this compound []. By analyzing parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap, and molecular orbital distribution, they gained insights into the molecule's ability to interact with the aluminum surface []. Additionally, Monte Carlo simulations were employed to further understand the adsorption behavior of this compound on the Al (111) surface at a molecular level [].

Q3: What experimental techniques were used to evaluate the corrosion inhibition performance of this compound, and what were the key findings?

A3: Electrochemical impedance spectroscopy and potentiodynamic polarization techniques were employed to assess the inhibition performance of this compound on AA2024-T3 aluminum alloy in a 1 M HCl solution []. These techniques revealed that the inhibition efficiency increased with higher concentrations of this compound, reaching a maximum inhibition efficiency of 94% at a concentration of 10⁻³ M []. The polarization curves confirmed the mixed-type inhibition mechanism of the compound, affecting both anodic and cathodic corrosion reactions []. Furthermore, surface characterization techniques like SEM/EDX provided visual confirmation of the protective barrier layer formed by this compound on the aluminum surface [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B1207707.png)

![5-(4-Bromophenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207712.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)-2-oxolanecarboxamide](/img/structure/B1207713.png)

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)